molecular formula C9H17NO2 B3294257 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 886615-92-5

8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B3294257
M. Wt: 171.24 g/mol
InChI Key: RTNWEIURRWNLEA-UHFFFAOYSA-N
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Patent
US07713979B2

Procedure details

Dissolve (8-methyl-1,4-dioxa-spiro[4.5]dec-8-yl)-carbamic acid benzyl ester (13.12 g, 43.0 mmol) in MeOH (400 mL). Exchange air with nitrogen for three times and then add Pd—C (1.0 g, 10%). Exchange the nitrogen with H2 for three times. Stir the reaction mixture under H2 for over night then remove the Pd—C by filtration. Remove the solvent under reduced pressure to give 7.36 g (100%) of the crude 8-Methyl-1,4-dioxa-spiro[4.5]dec-8-ylamine as a colorless oil.
Name
(8-methyl-1,4-dioxa-spiro[4.5]dec-8-yl)-carbamic acid benzyl ester
Quantity
13.12 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][C:11]1([CH3:21])[CH2:20][CH2:19][C:14]2([O:18][CH2:17][CH2:16][O:15]2)[CH2:13][CH2:12]1)C1C=CC=CC=1>CO.[Pd]>[CH3:21][C:11]1([NH2:10])[CH2:20][CH2:19][C:14]2([O:15][CH2:16][CH2:17][O:18]2)[CH2:13][CH2:12]1

Inputs

Step One
Name
(8-methyl-1,4-dioxa-spiro[4.5]dec-8-yl)-carbamic acid benzyl ester
Quantity
13.12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1(CCC2(OCCO2)CC1)C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
Stir the reaction mixture under H2 for over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then remove the Pd—C
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
Remove the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC2(OCCO2)CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.36 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.